molecular formula C15H23NO3 B5866819 5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one

Cat. No.: B5866819
M. Wt: 265.35 g/mol
InChI Key: ICGKJUSRJOTWPZ-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H19NO2 It features a cyclohexene ring substituted with a morpholine moiety and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with morpholine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, and proceeds through a series of steps including nucleophilic addition and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and pharmacological properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one is unique due to the presence of both the morpholine and propanoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKJUSRJOTWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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